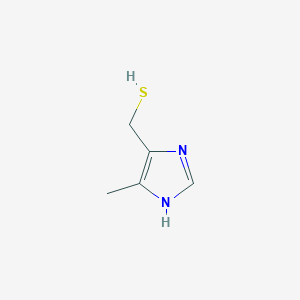(5-Methyl-1H-imidazol-4-yl)methanethiol
CAS No.: 70334-05-3
Cat. No.: VC14308161
Molecular Formula: C5H8N2S
Molecular Weight: 128.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 70334-05-3 |
|---|---|
| Molecular Formula | C5H8N2S |
| Molecular Weight | 128.20 g/mol |
| IUPAC Name | (5-methyl-1H-imidazol-4-yl)methanethiol |
| Standard InChI | InChI=1S/C5H8N2S/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7) |
| Standard InChI Key | GCYDEHNKSNMNMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=CN1)CS |
Introduction
Structural and Chemical Identity
Molecular Architecture
The imidazole ring is a five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. In (5-methyl-1H-imidazol-4-yl)methanethiol, substituents include:
-
Methyl group at position 5.
-
Methanethiol group (-CH2SH) at position 4.
The thiol group introduces significant chemical reactivity, including nucleophilic character and the ability to form disulfide bonds. The molecular formula is C5H8N2S, with a molecular weight of 128.19 g/mol.
Table 1: Comparative Structural Data for Related Imidazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|
| (5-Methyl-1H-imidazol-4-yl)methanethiol | C5H8N2S | 128.19 | -CH2SH |
| (4-Methyl-1H-imidazol-5-yl)methanol HCl | C5H9ClN2O | 148.59 | -CH2OH |
| (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol | C24H22N2O | 354.44 | -CH2OH (protected) |
Synthesis and Manufacturing
Thiolation of Hydroxymethyl Precursors
A starting material such as 4-hydroxymethyl-5-methylimidazole could undergo thiolation. For example:
-
Tosylation: Reacting the alcohol with tosyl chloride (TsCl) to form a tosylate intermediate.
-
Nucleophilic Displacement: Substituting the tosylate group with a thiol using sodium hydrosulfide (NaSH) or thiourea .
This method mirrors the reaction in , where 4-hydroxymethyl-5-methylimidazole hydrochloride was reacted with cysteamine hydrochloride to introduce a thiomethyl group. Adapting this approach with a simpler thiolating agent could yield the target compound.
Physicochemical Properties
Estimated Characteristics
Based on analogous compounds:
-
Solubility: Thiols generally exhibit lower solubility in water compared to alcohols due to hydrophobic interactions. The hydrochloride salt of the related methanol derivative has a solubility of 6.42 mg/mL , suggesting the free thiol may require organic solvents (e.g., DMF, ethanol).
-
Acidity: The thiol group’s pKa is estimated at ~8–10, making it deprotonated under physiological conditions.
-
Stability: Thiols are prone to oxidation, necessitating storage under inert atmospheres.
Applications and Uses
Pharmaceutical Intermediate
Thiol-containing imidazoles are valuable in drug discovery. For example:
-
Antiviral Agents: Imidazole-thiol hybrids have shown activity against RNA viruses .
-
Enzyme Inhibitors: The thiol group can coordinate metalloenzymes or form disulfide bonds with cysteine residues.
Coordination Chemistry
The thiol group acts as a ligand for transition metals, enabling applications in catalysis or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume